molecular formula C11H13Cl2NO4S2 B2854519 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1009681-03-1

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2854519
CAS No.: 1009681-03-1
M. Wt: 358.25
InChI Key: PHIVQMNSQNDMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a butanoic acid chain with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps:

  • Formation of the Sulfonamide: : The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    3,4-Dichlorobenzenesulfonyl chloride+Amine3,4-Dichlorobenzenesulfonamide+HCl\text{3,4-Dichlorobenzenesulfonyl chloride} + \text{Amine} \rightarrow \text{3,4-Dichlorobenzenesulfonamide} + \text{HCl} 3,4-Dichlorobenzenesulfonyl chloride+Amine→3,4-Dichlorobenzenesulfonamide+HCl

  • Alkylation: : The sulfonamide intermediate is then alkylated with a suitable alkyl halide, such as methylthiobutyl bromide, under basic conditions to introduce the butanoic acid chain with the methylsulfanyl group.

    3,4-Dichlorobenzenesulfonamide+Methylthiobutyl bromide2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid\text{3,4-Dichlorobenzenesulfonamide} + \text{Methylthiobutyl bromide} \rightarrow \text{this compound} 3,4-Dichlorobenzenesulfonamide+Methylthiobutyl bromide→2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid+Oxidizing agentSulfoxide/Sulfone derivative\text{2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid} + \text{Oxidizing agent} \rightarrow \text{Sulfoxide/Sulfone derivative} 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid+Oxidizing agent→Sulfoxide/Sulfone derivative

  • Reduction: : The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid+LiAlH4Amine derivative\text{this compound} + \text{LiAlH}_4 \rightarrow \text{Amine derivative} 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid+LiAlH4​→Amine derivative

  • Substitution: : The dichlorobenzene ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid+NucleophileSubstituted product\text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted product} 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid+Nucleophile→Substituted product

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxide/Sulfone derivatives: From oxidation reactions.

    Amine derivatives: From reduction reactions.

    Substituted products: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions due to its sulfonamide group.

    Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity.

    Receptor Binding: The compound may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)pentanoic acid: Similar structure with an additional carbon in the butanoic acid chain.

    2-(3,4-Dichlorobenzenesulfonamido)-4-(ethylsulfanyl)butanoic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(3,4-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzene ring and sulfonamide group make it particularly effective in enzyme inhibition and receptor binding studies, distinguishing it from similar compounds with different substituents or chain lengths.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-10(11(15)16)14-20(17,18)7-2-3-8(12)9(13)6-7/h2-3,6,10,14H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVQMNSQNDMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.